molecular formula C19H15ClN2O4 B10808592 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

Cat. No.: B10808592
M. Wt: 370.8 g/mol
InChI Key: RCNNKOQWZGQKAI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone is a synthetic organic compound characterized by its complex structure, which includes a chlorophenoxy group, a hydroxy-methylbenzoyl group, and a pyrazolyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 4-chlorophenoxyalkane.

    Synthesis of the Pyrazolyl Intermediate: The pyrazolyl group is introduced by reacting a suitable hydrazine derivative with a diketone or ketoester to form the pyrazole ring.

    Coupling Reaction: The final step involves coupling the chlorophenoxy intermediate with the pyrazolyl intermediate under specific conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites, thereby affecting cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)-1-[4-(2-hydroxybenzoyl)pyrazol-1-yl]ethanone: Similar structure but lacks the methyl group on the benzoyl ring.

    2-(4-Bromophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the 4-chlorophenoxy group and the 2-hydroxy-5-methylbenzoyl group in 2-(4-Chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone imparts unique chemical properties, such as specific reactivity patterns and potential biological activities, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H15ClN2O4

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-1-[4-(2-hydroxy-5-methylbenzoyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C19H15ClN2O4/c1-12-2-7-17(23)16(8-12)19(25)13-9-21-22(10-13)18(24)11-26-15-5-3-14(20)4-6-15/h2-10,23H,11H2,1H3

InChI Key

RCNNKOQWZGQKAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C2=CN(N=C2)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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